Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.20 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group and a difluoroethyl ester. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate involves several steps. One common synthetic route includes the reaction of 3-hydroxypyridine with ethyl 2,2-difluoro-3-bromopropanoate under basic conditions . The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and methanol, as well as catalysts and temperature control to ensure the desired reaction pathway . Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxy group and the difluoroethyl ester moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate:
Fluoropyridines: These compounds contain fluorine atoms on the pyridine ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-16-9(15)10(11,12)8(14)7-4-3-5-13-6-7/h3-6,8,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXNEWUXMADUTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=CC=C1)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661958 |
Source
|
Record name | Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-01-3 |
Source
|
Record name | Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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